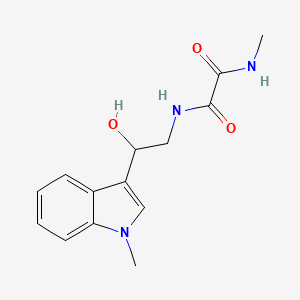

N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-methyloxalamide

Description

N1-(2-Hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-methyloxalamide is a synthetic compound featuring a 1-methylindol-3-yl moiety linked to a hydroxyethyl group, which is further connected to an N-methyl-substituted oxalamide backbone.

Properties

IUPAC Name |

N'-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-N-methyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-15-13(19)14(20)16-7-12(18)10-8-17(2)11-6-4-3-5-9(10)11/h3-6,8,12,18H,7H2,1-2H3,(H,15,19)(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVVNDXBMDEPEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCC(C1=CN(C2=CC=CC=C21)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-methyloxalamide typically involves the reaction of 2-(1-methyl-1H-indol-3-yl)ethanol with oxalyl chloride to form an intermediate, which is then reacted with methylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-methyloxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

Reduction: The oxalamide moiety can be reduced to an amine.

Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-methyloxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-methyloxalamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Differences :

Table 1: Structural and Functional Comparison

| Feature | Target Compound | Bis-Indole Derivatives (10a–e) |

|---|---|---|

| Indole Substitution | 1-Methylindol-3-yl (mono) | 1-Methylindol-3-yl (bis) |

| Functional Groups | Oxalamide, hydroxyethyl | Carboxylate ester, tert-butoxycarbonyl |

| Molecular Weight* | ~305 g/mol (estimated) | ~500–550 g/mol |

| Bioactivity | Unknown | Moderate activity in select cancers |

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

Structural Differences :

Functional Relevance :

- The benzamide derivative contains an N,O-bidentate directing group , enabling metal-catalyzed C–H bond functionalization .

- The target compound’s hydroxyethyl group may similarly coordinate metals, but the oxalamide moiety could introduce steric or electronic differences, affecting catalytic efficiency.

2-(6-Methyl-1H-Indol-3-yl)Acetic Acid

Structural Differences :

Functional Implications :

- The acetic acid group in PK03902E-1 enhances hydrophilicity, whereas the target compound’s oxalamide may balance lipophilicity and hydrogen-bonding capacity.

- Toxicity data for the acetic acid analog were inconclusive (GHS classification: Not classified) , suggesting the target compound’s safety profile requires independent evaluation.

1-Benzyl-2-(1H-Indol-3-yl) Derivatives

Structural Differences :

- Target Compound : 1-Methylindole with oxalamide.

- Benzyl-Indole Analog : Unmethylated indole nitrogen with a benzyl group .

Key Research Findings and Implications

- Anticancer Potential: The bis-indole derivatives’ moderate activity against specific cancers suggests that the target compound’s mono-indole-oxalamide structure merits screening in similar assays.

- Catalytic Applications : The N,O-bidentate functionality in the benzamide analog implies that the target compound’s hydroxyethyl group could be exploited in catalysis, contingent on synthetic optimization.

- Structural Flexibility : Variations in indole substitution (e.g., 1-methyl vs. benzyl) and functional groups (oxalamide vs. carboxylate) significantly influence bioactivity and physicochemical properties.

Biological Activity

N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-methyloxalamide is a synthetic compound derived from indole, a structure known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N'-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-N-methyloxamide, with a molecular formula of C14H17N3O3. It features an indole moiety, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H17N3O3 |

| Molecular Weight | 273.31 g/mol |

| CAS Number | 1448052-65-0 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The indole structure allows it to modulate various cellular pathways, potentially influencing processes such as:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cell lines, highlighting its potential in cancer therapy.

Antimicrobial Activity

A study conducted on various indole derivatives, including this compound, demonstrated significant antibacterial effects against Gram-positive bacteria. The mechanism involved disruption of bacterial cell membrane integrity and inhibition of protein synthesis.

Anticancer Activity

In vitro studies using cancer cell lines have shown that this compound can significantly reduce cell viability. For example, treatment with varying concentrations resulted in dose-dependent apoptosis in breast cancer cells. The following table summarizes the findings:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

These results indicate that this compound may be a viable candidate for further development as an anticancer agent.

Potential Therapeutic Applications

Given its promising biological activities, this compound may have several therapeutic applications:

- Neuroprotection : Analogous compounds have been studied for their neuroprotective effects in models of neurodegenerative diseases like Alzheimer's. The mechanism involves targeting mitochondrial functions and reducing oxidative stress.

Neuroprotective Studies

Research involving animal models has shown that similar indole derivatives can cross the blood-brain barrier and exhibit neuroprotective properties by modulating mitochondrial complex I activity. This suggests that this compound could potentially be effective in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.